

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Cat. No.: B141266

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(Pyridin-2-yl)thiophene-2-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and known biological activities of its derivatives. Particular emphasis is placed on experimental protocols for its synthesis and the exploration of its potential as a scaffold in drug discovery.

Chemical Identity and Properties

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a biheterocyclic aromatic compound featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety. Its IUPAC name is confirmed as 5-pyridin-2-ylthiophene-2-carbaldehyde.[1] This structure serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
IUPAC Name	5-pyridin-2-ylthiophene-2-carbaldehyde	[1]
CAS Number	132706-12-8	[1][2][3]
Molecular Formula	C ₁₀ H ₇ NOS	[1][2][3]
Molecular Weight	189.23 g/mol	[1][2]
Appearance	Orange crystalline powder	[4]
Melting Point	122-125 °C	[2][4]
Boiling Point	356.1 °C at 760 mmHg	[2]
Density	1.269 g/cm ³	[2]
Canonical SMILES	<chem>C1=CC=NC(=C1)C2=CC=C(S2)C=O</chem>	[1]
InChI	InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H	[1]

Synthesis Methodologies

The synthesis of **5-(Pyridin-2-yl)thiophene-2-carbaldehyde** and its analogs can be achieved through several modern organic chemistry techniques. The most prominent and versatile methods include palladium-catalyzed cross-coupling reactions and innovative skeletal editing strategies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. In the context of synthesizing the target molecule, this involves the reaction of a pyridine boronic acid derivative with a brominated thiophene-2-carbaldehyde, or vice versa.

Experimental Protocol: Synthesis of a Related Compound, 5-(Thiophen-2-yl)nicotinaldehyde

This protocol for a structurally similar compound illustrates the general principles of the Suzuki-Miyaura coupling for this class of molecules.[\[1\]](#)[\[5\]](#)

- Materials:

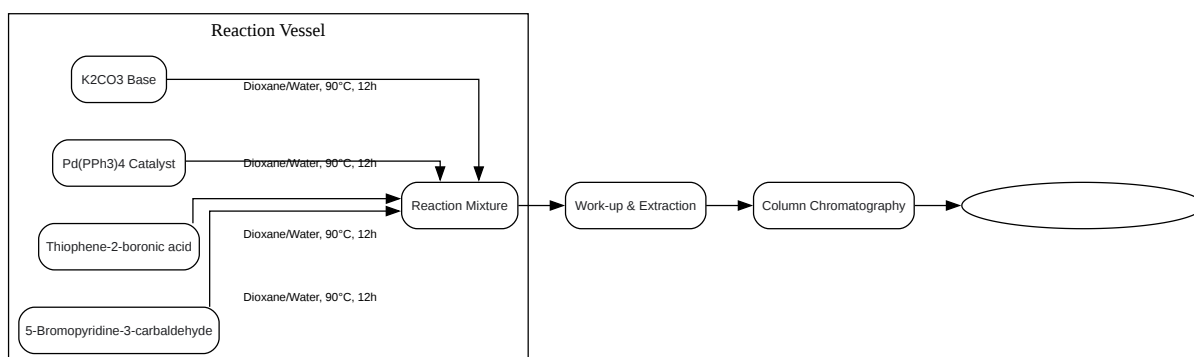
- 5-Bromonicotinaldehyde (1.0 eq)
- Thiophene-2-boronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Potassium Carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane
- Water

- Procedure:

- In a round-bottom flask, combine 5-bromonicotinaldehyde, thiophene-2-boronic acid, and potassium carbonate.
- Add a 4:1 mixture of 1,4-dioxane and water to the flask.
- Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
- Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1]

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow



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Suzuki-Miyaura reaction workflow for a similar compound.

Skeletal Editing of Pyridines

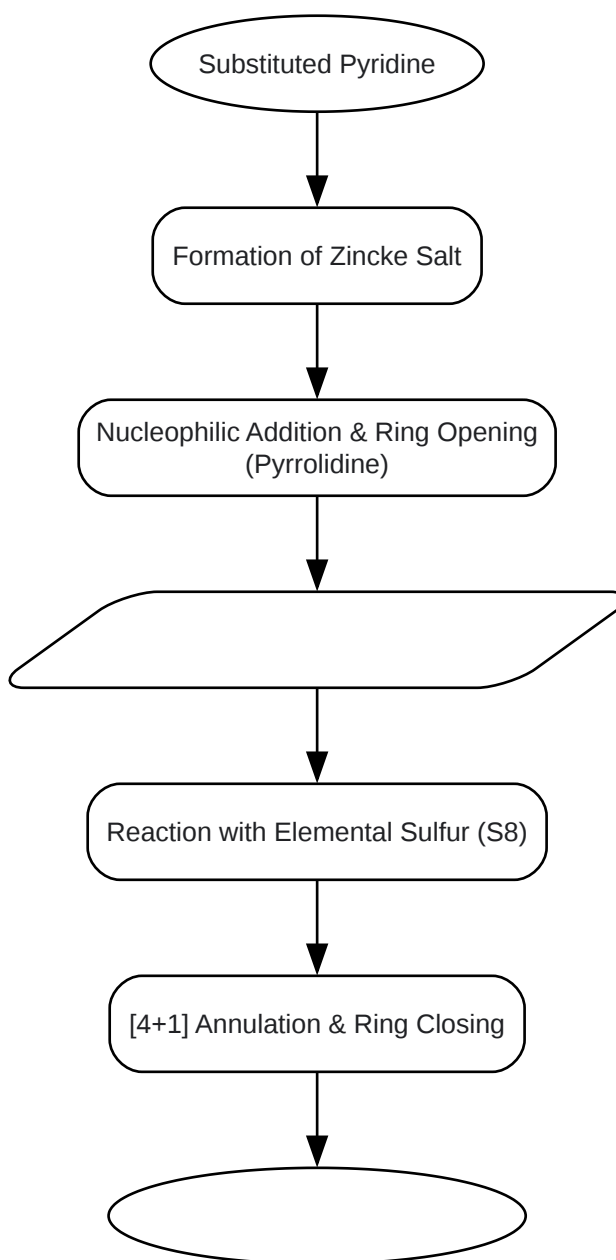
A novel and powerful strategy for the synthesis of thiophene-2-carbaldehydes involves the skeletal editing of pyridines. This method utilizes elemental sulfur to achieve a C-N to S atom swap through an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process. [6][7]

Experimental Protocol: Skeletal Editing of a Substituted Pyridine

This protocol details the general procedure for converting a pyridine derivative into a corresponding thiophene-2-carbaldehyde.^{[6][7]}

- Materials:
 - Substituted N-(2,4-dinitrophenyl) pyridinium salt (Zincke salt) (0.1 mmol)
 - Pyrrolidine (0.25 mmol)
 - Chloroform (1.0 mL)
 - Elemental Sulfur (S₈) (0.2 mmol)
 - Potassium tert-butoxide (0.1 mmol)
 - Dimethyl sulfoxide (DMSO) (1.0 mL)
- Procedure:
 - To a flask, add the Zincke salt and chloroform.
 - Add pyrrolidine dropwise and stir at 25 °C for 1 hour.
 - Remove the solvent under reduced pressure.
 - Add elemental sulfur, potassium tert-butoxide, and DMSO to the residue.
 - Stir the resulting solution at 100 °C for 12 hours.
 - After cooling, the product can be isolated and purified using standard techniques such as column chromatography.^{[6][7]}

Diagram 2: Skeletal Editing Logical Flow



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Logical steps in the skeletal editing of pyridines to thiophenes.

Applications in Drug Discovery and Materials Science

While **5-(Pyridin-2-yl)thiophene-2-carbaldehyde** itself is primarily a building block, its derivatives have shown promising biological activities, suggesting its potential as a scaffold in

drug discovery. The thiophene and pyridine moieties are prevalent in many FDA-approved drugs.

Biological Activities of Derivatives

Derivatives of the core 5-(pyridin-2-yl)thiophene structure have been investigated for a range of therapeutic applications.

- **Antitumor Activity:** Thiophene and pyridine derivatives have demonstrated in vitro antitumor activity against various cancer cell lines.^{[8][9][10]} For example, certain amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and prolonged the survival of mice with L1210 leukemia.^[9]
- **Antibacterial and Antifungal Activity:** Thiophene-2-carboxamide derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.^[11] The structural features of the pyridine-thiophene scaffold suggest potential for the development of novel antimicrobial agents.
- **Enzyme Inhibition:** Derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied as lipoxygenase inhibitors with potential anticancer activity.^[11]

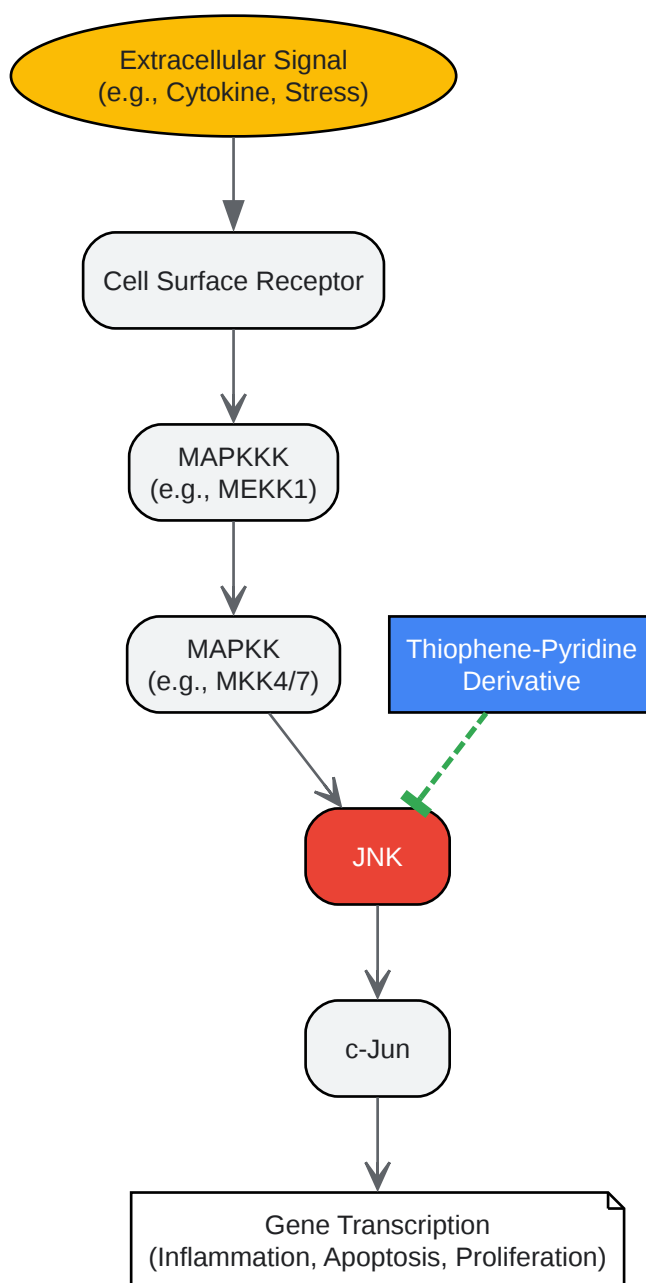
Table 2: Biological Activities of Related Thiophene and Pyridine Derivatives

Activity	Compound Class	Key Findings	Reference(s)
Antitumor	Pyridine-2-carboxaldehyde thiosemicarbazones	Inhibition of ribonucleotide reductase, activity against L1210 leukemia.	[9]
Antitumor	Novel pyridine and thiophene derivatives	In vitro activity against Ehrlich ascites carcinoma cells.	[8]
Antibacterial	Thiophene-2-carboxamide derivatives	Activity against <i>S. aureus</i> , <i>B. subtilis</i> , <i>E. coli</i> , and <i>P. aeruginosa</i> .	[11]
Enzyme Inhibition	N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides	Lipoxygenase inhibition.	[11]
Acetylcholinesterase Inhibition	Thiophene derivatives	Potential for Alzheimer's disease treatment.	[12]

Potential Signaling Pathway Involvement

Given the activity of derivatives as kinase inhibitors and in cancer models, it is plausible that molecules derived from the **5-(pyridin-2-yl)thiophene-2-carbaldehyde** scaffold could modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. A common target for such heterocyclic compounds is the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Quantitative structure-activity relationship (QSAR) studies have been performed on thiophene derivatives to explore their JNK inhibitory activity.[4][13]

Diagram 3: Hypothetical Kinase Signaling Pathway Modulation



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Hypothetical inhibition of the JNK signaling pathway.

Conclusion

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a valuable heterocyclic compound with a straightforward synthesis and significant potential for derivatization. The robust synthetic methodologies, including Suzuki-Miyaura coupling and innovative skeletal editing, provide accessible routes to this scaffold. The diverse biological activities exhibited by its derivatives

underscore its importance as a platform for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the structure-activity relationships and mechanism of action of novel derivatives is warranted to fully exploit the therapeutic potential of this promising chemical entity.

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